molecular formula C19H25N3O B1387088 2-(2,2-Dimethylpropanoyl)-3-(4-benzylpiperazinyl)prop-2-enenitrile CAS No. 1024869-99-5

2-(2,2-Dimethylpropanoyl)-3-(4-benzylpiperazinyl)prop-2-enenitrile

Cat. No. B1387088
CAS RN: 1024869-99-5
M. Wt: 311.4 g/mol
InChI Key: QVSZXINZAJNEIP-ICFOKQHNSA-N
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Description

2-(2,2-Dimethylpropanoyl)-3-(4-benzylpiperazinyl)prop-2-enenitrile, more commonly referred to as DMAPB, is a synthetic compound that has been widely studied for its potential applications in various scientific research areas. DMAPB has been used in a variety of experiments, from organic synthesis to drug delivery, due to its unique chemical structure, low toxicity, and relatively low cost.

Scientific Research Applications

DMAPB has been used in a variety of scientific research applications, including organic synthesis, drug delivery, and biocatalysis. In organic synthesis, DMAPB can be used as a catalyst to promote the formation of carbon-carbon bonds, allowing for the efficient synthesis of complex molecules. In drug delivery, DMAPB can be used to target drugs to specific tissues or cells, allowing for more targeted delivery of drugs and improved efficacy. In biocatalysis, DMAPB can be used to promote the formation of biocatalytic enzymes, allowing for the efficient synthesis of complex molecules.

Mechanism of Action

The mechanism of action of DMAPB is not fully understood, however it is believed to involve the formation of hydrogen bonds between the piperazine and the dimethylpropanoyl moieties. These hydrogen bonds are thought to promote the formation of carbon-carbon bonds, allowing for the efficient synthesis of complex molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of DMAPB are not well understood. However, it has been shown to have low toxicity in animal models, suggesting that it is safe for use in lab experiments. Additionally, DMAPB has been shown to have anti-inflammatory properties, suggesting that it may have potential applications in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

DMAPB has several advantages for use in lab experiments. It is relatively inexpensive, easy to synthesize, and has low toxicity. Additionally, it is stable in a wide range of conditions, making it suitable for use in a variety of experiments. However, there are some limitations to using DMAPB in lab experiments. It is not very soluble in water, making it difficult to use in aqueous solutions. Additionally, its mechanism of action is not fully understood, making it difficult to predict the outcome of experiments.

Future Directions

There are a number of potential future directions for DMAPB. For example, further research could be conducted to better understand the mechanism of action of DMAPB and its effects on biochemical and physiological processes. Additionally, further research could be conducted to investigate the potential applications of DMAPB in drug delivery and biocatalysis. Finally, further research could be conducted to investigate the potential of DMAPB as an anti-inflammatory agent.

properties

IUPAC Name

(2Z)-2-[(4-benzylpiperazin-1-yl)methylidene]-4,4-dimethyl-3-oxopentanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O/c1-19(2,3)18(23)17(13-20)15-22-11-9-21(10-12-22)14-16-7-5-4-6-8-16/h4-8,15H,9-12,14H2,1-3H3/b17-15-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVSZXINZAJNEIP-ICFOKQHNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C(=CN1CCN(CC1)CC2=CC=CC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C(=O)/C(=C\N1CCN(CC1)CC2=CC=CC=C2)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,2-Dimethylpropanoyl)-3-(4-benzylpiperazinyl)prop-2-enenitrile
Reactant of Route 2
2-(2,2-Dimethylpropanoyl)-3-(4-benzylpiperazinyl)prop-2-enenitrile
Reactant of Route 3
2-(2,2-Dimethylpropanoyl)-3-(4-benzylpiperazinyl)prop-2-enenitrile
Reactant of Route 4
Reactant of Route 4
2-(2,2-Dimethylpropanoyl)-3-(4-benzylpiperazinyl)prop-2-enenitrile
Reactant of Route 5
2-(2,2-Dimethylpropanoyl)-3-(4-benzylpiperazinyl)prop-2-enenitrile
Reactant of Route 6
2-(2,2-Dimethylpropanoyl)-3-(4-benzylpiperazinyl)prop-2-enenitrile

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